molecular formula C17H17N3O B2603564 2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide CAS No. 483359-21-3

2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide

Cat. No. B2603564
CAS RN: 483359-21-3
M. Wt: 279.343
InChI Key: RQBIKXDJAAJBEN-UHFFFAOYSA-N
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Description

2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide (2-CNDPP) is a novel small molecule that has been gaining attention in recent years due to its potential as a therapeutic agent. 2-CNDPP is a member of the pyridine-based amide family and has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal properties. It has also been studied for its potential as an anti-diabetic agent.

Scientific Research Applications

Chemical Inhibitors and Drug Interactions

2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide may serve as a potent chemical inhibitor in drug metabolism studies, particularly for understanding the selectivity and inhibition mechanisms of cytochrome P450 isoforms. This can help predict potential drug-drug interactions when multiple drugs are coadministered, ensuring patient safety and optimizing therapeutic efficacy. The inhibitor's selectivity is crucial for deciphering the involvement of specific P450 isoforms in drug metabolism, which has profound implications for pharmacokinetics and pharmacodynamics (Khojasteh et al., 2011).

Dipeptidyl Peptidase IV Inhibitors

It could also be explored for its potential impact on dipeptidyl peptidase IV (DPP IV) inhibition. Given the role of DPP IV in the degradation of incretin molecules and regulation of insulin secretion, compounds influencing this enzyme's activity are of high interest for type 2 diabetes mellitus treatment. Research into the selectivity and potency of inhibitors, including those structurally related to 2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide, can lead to the development of novel antidiabetic drugs with minimized side effects (Mendieta et al., 2011).

Synthesis of Heterocyclic Compounds

This compound might be instrumental in the synthesis of heterocyclic compounds, serving as a precursor or intermediate in chemical reactions. Heterocycles are foundational in medicinal chemistry, offering a broad spectrum of biological activities and therapeutic applications. The synthesis pathways employing 2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide could facilitate the development of new drugs with enhanced bioavailability and specificity for various diseases (Parmar et al., 2023).

Advanced Materials and Chemical Sensing

Moreover, its role in the design and development of advanced materials, including those used in optoelectronic devices, could be significant. Pyridine derivatives are essential in creating luminescent materials, electronic devices, and chemosensors. Investigating the electronic properties and structural modifications of compounds like 2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide can lead to innovations in material science, impacting technologies ranging from OLEDs to environmental sensing (Abu-Taweel et al., 2022).

properties

IUPAC Name

2-cyano-N-(2,5-dimethylphenyl)-3-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-5-6-13(2)16(8-12)20-17(21)15(10-18)9-14-4-3-7-19-11-14/h3-8,11,15H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBIKXDJAAJBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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